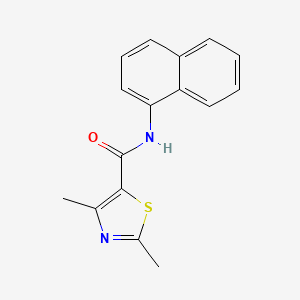

2,4-dimethyl-N-1-naphthyl-1,3-thiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-dimethyl-N-1-naphthyl-1,3-thiazole-5-carboxamide, also known as DNTB, is a chemical compound that has gained attention in the scientific community for its potential use as a fluorescent probe. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Aplicaciones Científicas De Investigación

Synthesis and Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines and benzo[b][1,6]naphthyridin-(5H)ones have been synthesized and tested for their cytotoxic properties. These derivatives, including ones similar to 2,4-dimethyl-N-1-naphthyl-1,3-thiazole-5-carboxamide, have shown potent cytotoxicity against various cancer cell lines, such as murine P388 leukemia and Lewis lung carcinoma (LLTC). Some compounds in this class demonstrated curative effects against colon tumors in mice at low dosages (Deady et al., 2003) (Deady et al., 2005).

Methodology for Synthesis

Research on the synthesis of similar carboxamide derivatives has been conducted to develop efficient and versatile methods. These methods involve the use of various catalysts and reagents to create substituted derivatives, showcasing the adaptability of these compounds in scientific research (Guleli et al., 2019).

Applications in Antiviral Activity

Studies have shown that certain thiazole carboxamides exhibit significant antiviral activity. This includes the inhibition of viral replication in vitro and potential efficacy in vivo. The properties of these compounds make them candidates for further exploration in antiviral drug development (Srivastava et al., 1977).

Involvement in Metabolic Studies

Carboxamide compounds like this compound have been studied for their metabolic pathways in cancer treatment. These studies provide insights into the mechanisms of action of these compounds and their metabolic derivatives in therapeutic applications (Kolar et al., 1980).

Chemical Properties and Reactions

The chemical reactivity and properties of similar thiazole carboxamides have been extensively studied. This includes the synthesis of diverse derivatives through various chemical reactions, demonstrating the versatility and potential applications of these compounds in different fields of chemistry (Ming & Boykin, 1988).

Photovoltaic Performance

In the field of solar energy, derivatives of similar compounds have been explored for their potential in improving the efficiency of bulk heterojunction solar cells. These studies focus on the impact of morphology control on the performance of solar cells, indicating the broad applicability of these compounds beyond biomedical research (Chu et al., 2011).

Mecanismo De Acción

The mechanism of action of thiazoles is largely dependent on their molecular structure . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction . More negatively charged nitrogen than carbon and sulfur atoms are indicated on the MEP surface of the thiazole ring .

Direcciones Futuras

The future directions in the research of thiazoles, including “2,4-dimethyl-N-1-naphthyl-1,3-thiazole-5-carboxamide”, involve the design and development of different thiazole derivatives . Researchers are working on synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities . This will be helpful to those who are working on the design and structure–activity relationship of bioactive molecules .

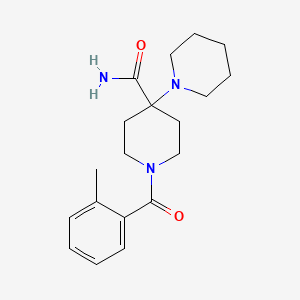

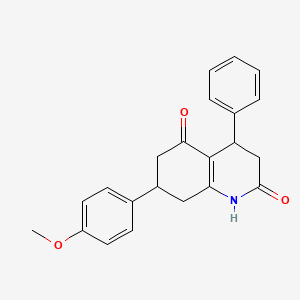

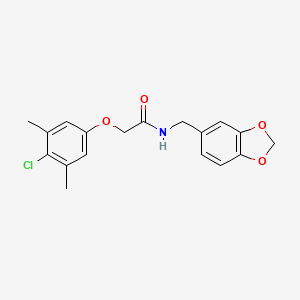

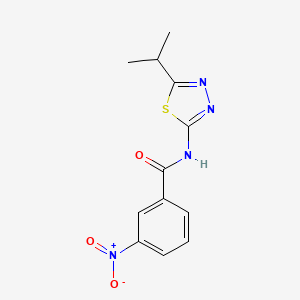

Propiedades

IUPAC Name |

2,4-dimethyl-N-naphthalen-1-yl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-10-15(20-11(2)17-10)16(19)18-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYQGITUWVWDLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5543617.png)

![2-[3-oxo-3-(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)propyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5543629.png)

![3-{[(1R*,3S*)-1-hydroxy-3-methoxy-7-azaspiro[3.5]non-7-yl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5543642.png)

![3-{3-[(mesitylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5543648.png)

![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)

![5-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5543667.png)

![ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)